2-(4-Bromophenyl)-2-methylpropanal
Overview
Description
“2-(4-Bromophenyl)-2-methylpropanoic acid” is a chemical compound with the molecular formula C10H11BrO2 . It has an average mass of 243.097 Da and a monoisotopic mass of 241.994232 Da .
Molecular Structure Analysis
The molecular structure of “2-(4-Bromophenyl)-2-methylpropanoic acid” consists of a bromophenyl group attached to a methylpropanoic acid group . Further structural analysis would require more specific data or computational modeling.Physical and Chemical Properties Analysis
“2-(4-Bromophenyl)-2-methylpropanoic acid” is a solid compound with a melting point of 123.0 to 127.0 °C . It has a density of 1.456±0.06 g/cm3 .Scientific Research Applications
Synthesis and Chemical Reactions
Phenanthrene Synthesis : A study by Matsumoto, Ilies, and Nakamura (2011) discusses a reaction involving alkyne and biaryl or 2-alkenylphenyl Grignard reagent, which is relevant to compounds like 2-(4-Bromophenyl)-2-methylpropanal. The reaction synthesizes phenanthrenes and congeners, highlighting the compound's potential in complex organic synthesis (Matsumoto, Ilies, & Nakamura, 2011).
Radiosynthesis Applications : Rotteveel et al. (2017) investigated the synthesis of radiolabeled synthons for PET tracers, including compounds related to this compound. Their research underscores the utility of such compounds in medical imaging (Rotteveel et al., 2017).
Reformatsky Reaction : The Reformatsky reaction of 2-phenylpropanal with methyl α-bromopropionate, as discussed by Matsumoto and Fukui (1972), is relevant to understanding the chemical behavior of related compounds like this compound (Matsumoto & Fukui, 1972).
Environmental and Atmospheric Studies
- Tropospheric Degradation : Carrasco et al. (2006) explored the chemical reactivity of a photo-oxidation product of 2-methyl-3-buten-2-ol, closely related to this compound, in the troposphere. This study highlights the environmental impact and atmospheric behavior of such compounds (Carrasco et al., 2006).
Biofuel Research
- Anti-Knock Properties in Biofuels : Mack et al. (2014) investigated the anti-knock properties of biofuels, including compounds similar to this compound, for use in spark ignition engines. This research shows the compound's potential application in improving fuel efficiency and performance (Mack et al., 2014).
Polymer Science
- Polymerization Processes : Bray et al. (2017) reported on the use of reversible addition fragmentation chain transfer polymerization with compounds related to this compound. This study contributes to the understanding of polymer synthesis and applications (Bray et al., 2017).
Atmospheric Chemistry
- Analytical and Atmospheric Chemistry : Spaulding et al. (2002) conducted a study on the analytical and atmospheric chemistry of a proposed photooxidation product of 2-methyl-3-buten-2-ol, closely related to this compound, demonstrating its significance in atmospheric studies (Spaulding et al., 2002).
Properties
IUPAC Name |
2-(4-bromophenyl)-2-methylpropanal | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCNOQSTJRGLOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)C1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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